molecular formula C9H4ClF2NO2 B12898104 4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride

4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride

Cat. No.: B12898104
M. Wt: 231.58 g/mol
InChI Key: DTOQZFLOAMPWPW-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride is a chemical compound belonging to the class of heterocyclic compounds known as oxazoles. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of the difluoromethyl group and the carbonyl chloride functional group makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride typically involves the introduction of the difluoromethyl group into the oxazole ring. One common method is the difluoromethylation of oxazole derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, often involving metal catalysts such as copper or palladium .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents like hydrogen peroxide and sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The carbonyl chloride group can form covalent bonds with nucleophilic sites in target molecules, leading to the formation of stable adducts .

Properties

Molecular Formula

C9H4ClF2NO2

Molecular Weight

231.58 g/mol

IUPAC Name

4-(difluoromethyl)-1,3-benzoxazole-2-carbonyl chloride

InChI

InChI=1S/C9H4ClF2NO2/c10-7(14)9-13-6-4(8(11)12)2-1-3-5(6)15-9/h1-3,8H

InChI Key

DTOQZFLOAMPWPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C(=O)Cl)C(F)F

Origin of Product

United States

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